![molecular formula C17H19NO5 B2520389 Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)acetate CAS No. 877811-32-0](/img/structure/B2520389.png)

Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

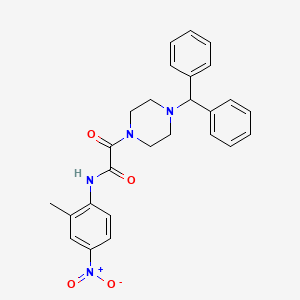

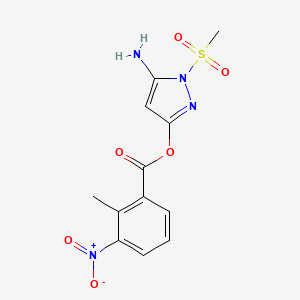

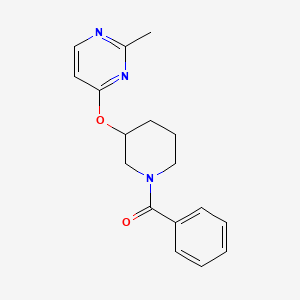

The compound Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)acetate is a chemical that appears to be related to the field of organic chemistry, particularly involving the synthesis of spirocyclic and oxindole derivatives. While the exact details of this compound are not provided in the given papers, it can be inferred that it is likely a complex molecule with potential relevance in synthetic organic chemistry and possibly medicinal chemistry due to the presence of the oxindole moiety, which is a core structure in many pharmacologically active compounds.

Synthesis Analysis

The synthesis of related spirocyclic compounds is described in the first paper, where the reaction of malononitrile or ethyl cyanoacetate with 3-phenacylideneoxindoles in the presence of piperidine leads to the formation of novel spirocyclic indoline derivatives . Although the exact synthesis of Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)acetate is not detailed, the methods used in this paper could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been well established through 1H NMR spectra and single-crystal structures . These techniques are crucial for determining the stereochemistry of complex molecules such as spirocyclic derivatives. The presence of multiple stereocenters and cyclic systems in Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)acetate would require a detailed analysis using these methods to fully elucidate its structure.

Chemical Reactions Analysis

The first paper provides insight into the types of chemical reactions that can be used to synthesize spirocyclic indoline derivatives, which involve tandem reactions such as Knoevenagel condensation followed by Michael addition . These reactions are typically performed under mild conditions and can yield a variety of substitution patterns on the oxindole core. The Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)acetate molecule could potentially undergo similar reactions, given its structural features.

Physical and Chemical Properties Analysis

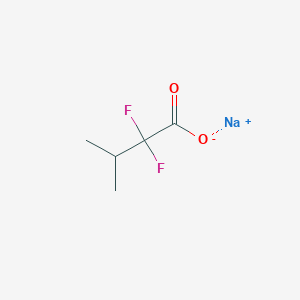

While the physical and chemical properties of Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)acetate are not directly reported in the provided papers, the properties of similar compounds can be inferred. For instance, the solubility, melting point, and stability of the compound would be influenced by its functional groups and molecular rigidity. The presence of the ethyl ester group suggests potential solubility in organic solvents, which is often important for reactions in synthetic chemistry.

Scientific Research Applications

Novel Compound Synthesis

One area of application involves the synthesis of novel derivatives and exploring their structural and functional properties. For instance, the reaction of malononitrile or ethyl cyanoacetate with 3-phencylideneoxindoles, in the presence of piperidine, leads to the formation of novel 7-(1-benzyl-2-oxoindolin-3-yl)-2′-oxo-2-oxaspiro[bicyclo[2.2.1]heptane-6,3′-indoline] derivatives. This process demonstrates the compound's role in facilitating the synthesis of complex molecules with potential pharmacological applications (Ya-Jing Xie et al., 2014).

Impurity Profiling in Drug Synthesis

Another significant application is in the impurity profiling of drug substances, where it serves as a precursor or intermediate in the synthesis of highly active platelet aggregation inhibitors. For example, the determination of the impurity profile of a glycoprotein IIb/IIIa antagonist, a drug substance from the oxazolidinone type developed for the treatment of thrombotic disorders, utilizes ethyl-2-(4-[(5R)-3-[4-(methoxycarboxamidoiminomethyl)-phenyl] -2-oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate. This application highlights the importance of understanding and controlling the synthesis process to ensure drug safety and efficacy (A. Thomasberger et al., 1999).

Pharmacological Research

In pharmacological research, compounds related to Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)acetate, such as etozolin, have been studied for their diuretic and saluretic properties, demonstrating significant antihypertensive effects in animal models. This research provides insights into the compound's potential therapeutic applications and its mechanism of action in treating conditions related to hypertension and fluid retention (M. Herrmann et al., 1977).

Chemical Analysis and Characterization

The compound also plays a role in the chemical analysis and characterization of pharmaceuticals. For example, a method for assaying etozolin and its main metabolite, ozolinone, in plasma by high-performance liquid chromatography (HPLC) has been developed, showcasing the compound's utility in the pharmacokinetic studies and monitoring of drug levels in biological samples (H. Hengy et al., 1980).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antimicrobial, antitubercular, and antioxidant activities .

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other coumarin derivatives . These interactions may lead to changes in the targets’ function, potentially inhibiting their activity and leading to the observed antimicrobial, antitubercular, and antioxidant effects .

Biochemical Pathways

Given the compound’s reported antimicrobial, antitubercular, and antioxidant activities, it may be inferred that it impacts pathways related to these biological processes .

Result of Action

The compound’s reported antimicrobial, antitubercular, and antioxidant activities suggest that it may inhibit the growth of certain microorganisms and protect cells from oxidative damage .

properties

IUPAC Name |

ethyl 2-oxo-2-(4-oxospiro[3H-chromene-2,4'-piperidine]-1'-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5/c1-2-22-16(21)15(20)18-9-7-17(8-10-18)11-13(19)12-5-3-4-6-14(12)23-17/h3-6H,2,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYQJUHSEFWUES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[(Ethylamino)methyl]phenyl}piperidine-4-carboxylic acid dihydrochloride](/img/structure/B2520307.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2520317.png)

![N-(1-cyanocyclopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2520328.png)